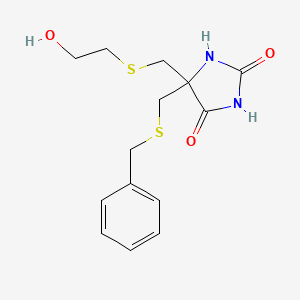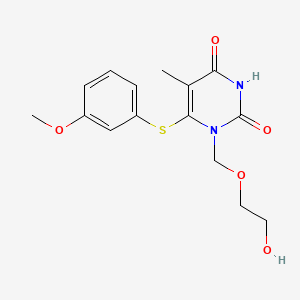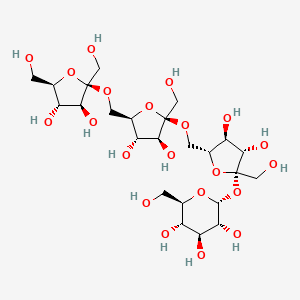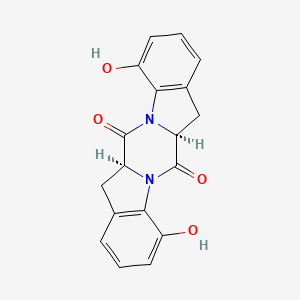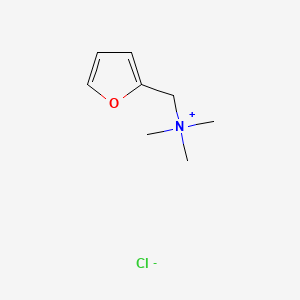
Furtrethonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furtrethonium chloride is a chemical compound with the molecular formula C8H14INO. It is known for its role as an agonist of muscarinic acetylcholine receptors and has been used in the treatment of glaucoma . The compound is characterized by its crystalline structure, which can be obtained from ethanol and ethyl acetate .
Méthodes De Préparation
Furtrethonium chloride can be synthesized through the reductive amination of furfural with ammonia, forming furfurylamine as an intermediate . This process involves the use of heterogeneous catalysts to facilitate the reaction. Industrial production methods typically adhere to principles of green chemistry, utilizing eco-friendly reagents and reaction conditions .
Analyse Des Réactions Chimiques
Furtrethonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents employed .
Applications De Recherche Scientifique
Furtrethonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chemicals and pharmaceuticals.
Biology: The compound’s role as a muscarinic acetylcholine receptor agonist makes it valuable in studying receptor functions and signaling pathways.
Mécanisme D'action
Furtrethonium chloride exerts its effects by acting as an agonist of muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of intraocular pressure, which is relevant to its use in treating glaucoma . The compound binds to the receptors, activating them and triggering downstream signaling pathways that lead to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Furtrethonium chloride can be compared to other muscarinic receptor agonists, such as pilocarpine and eserine. While all these compounds target muscarinic receptors, this compound is unique in its specific receptor interactions and therapeutic applications . Similar compounds include:
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Eserine: Known for its role in treating glaucoma and other conditions involving muscarinic receptors.
This compound stands out due to its specific molecular structure and the unique pathways it activates .
Propriétés
Numéro CAS |
6035-90-1 |
|---|---|
Formule moléculaire |
C8H14ClNO |
Poids moléculaire |
175.65 g/mol |
Nom IUPAC |
furan-2-ylmethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H14NO.ClH/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZZYOCRDJISDSSY-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC=CO1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


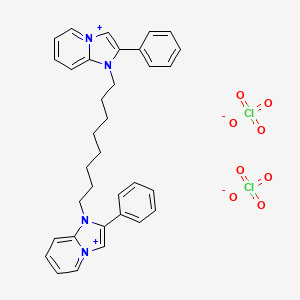

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)

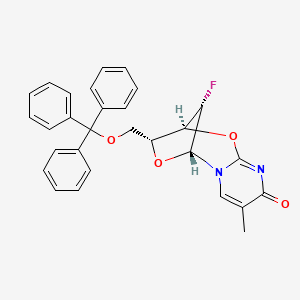
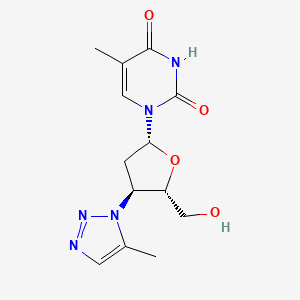
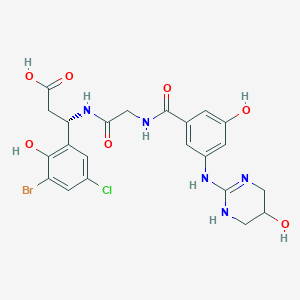
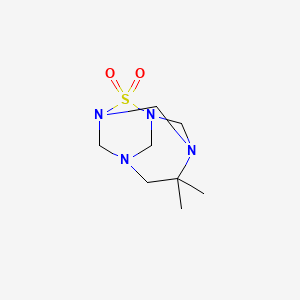
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
